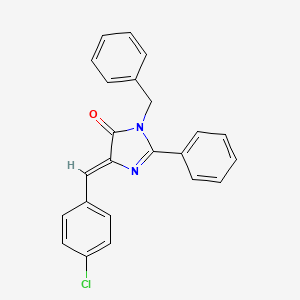![molecular formula C28H25N3O2S2 B12172627 N'-(diphenylcarbamothioyl)-N-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide](/img/structure/B12172627.png)
N'-(diphenylcarbamothioyl)-N-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea is a complex organic compound with the molecular formula C28H25N3O2S2 and a molecular weight of 499.6470 This compound is notable for its unique structure, which includes a sulfonylmethyl group, a phenylcarbonimidoyl group, and a diphenylthiourea moiety
準備方法
The synthesis of 3-[N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Preparation of 4-methylphenylsulfonylmethyl chloride: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with formaldehyde in the presence of a base.
Formation of phenylcarbonimidoyl chloride: This intermediate can be synthesized by reacting phenyl isocyanate with thionyl chloride.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
3-[N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-[N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of certain cancers and inflammatory diseases.
作用機序
The mechanism of action of 3-[N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s sulfonyl and thiourea groups play a crucial role in its biological activity .
類似化合物との比較
When compared to similar compounds, 3-[N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea stands out due to its unique combination of functional groups. Similar compounds include:
N-[(4-methylphenyl)sulfonylmethyl]thiourea: Lacks the phenylcarbonimidoyl group, which may result in different biological activity.
C-phenylcarbonimidoyl-1,1-diphenylthiourea: Lacks the sulfonylmethyl group, which may affect its chemical reactivity and biological properties.
N-phenylcarbonimidoyl-1,1-diphenylthiourea: Similar structure but without the sulfonylmethyl group, leading to different applications and reactivity.
These comparisons highlight the uniqueness of 3-[N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea and its potential advantages in various applications.
特性
分子式 |
C28H25N3O2S2 |
|---|---|
分子量 |
499.7 g/mol |
IUPAC名 |
3-[(Z)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea |
InChI |
InChI=1S/C28H25N3O2S2/c1-22-17-19-26(20-18-22)35(32,33)21-29-27(23-11-5-2-6-12-23)30-28(34)31(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,21H2,1H3,(H,29,30,34) |
InChIキー |
JQFAJWWVEYHTFZ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C/N=C(/C2=CC=CC=C2)\NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN=C(C2=CC=CC=C2)NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12172548.png)

![3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy-](/img/structure/B12172555.png)
![6-(thiophen-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12172560.png)
![4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12172568.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclopropanecarboxamide](/img/structure/B12172574.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B12172576.png)

![{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B12172591.png)
![N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12172595.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12172605.png)
![N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12172607.png)

![2-(4-methoxyphenyl)-4H-[1,3]thiazolo[3,2-a][1,3,5]triazine-4-thione](/img/structure/B12172611.png)
